
2-Pyridin-3-yl-tetrahydro-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridin-3-yl-tetrahydro-pyran-4-one is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-tetrahydro-pyran-4-one typically involves the reaction of pyridine derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of a multicomponent reaction (MCR) approach, which is known for its efficiency and atom economy . This method often employs substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes heating the reaction mixture at controlled temperatures, followed by purification steps such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
2-Pyridin-3-yl-tetrahydro-pyran-4-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce tetrahydropyran derivatives with altered functional groups .
科学研究应用
2-Pyridin-3-yl-tetrahydro-pyran-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and can form complexes with various metal ions.
Industry: It is used in the production of materials with specific properties, such as polymers and catalysts
作用机制
The mechanism of action of 2-Pyridin-3-yl-tetrahydro-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3-Pyridin-4-yl-2,4-dihydro-indeno[1,2-c]pyrazole: This compound shares a similar pyridine ring structure but differs in its fused ring system.
2-(5-aminopyridin-3-yl)tetrahydro-4H-pyran-4-one: This compound has a similar tetrahydropyran ring but features an amino group instead of a pyridine ring.
Uniqueness
2-Pyridin-3-yl-tetrahydro-pyran-4-one is unique due to its specific combination of a pyridine ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-pyridin-3-yloxan-4-one |
InChI |
InChI=1S/C10H11NO2/c12-9-3-5-13-10(6-9)8-2-1-4-11-7-8/h1-2,4,7,10H,3,5-6H2 |
InChI 键 |
INTLCEZVIDXUJJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CC1=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


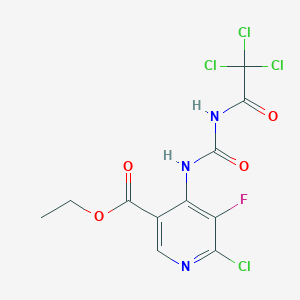
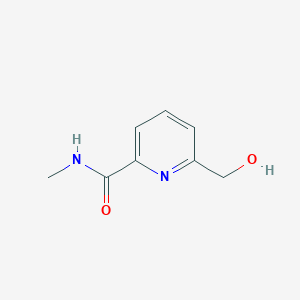
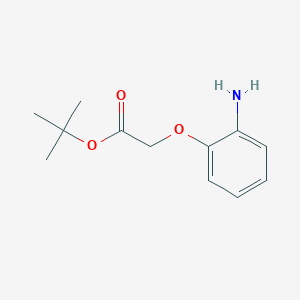
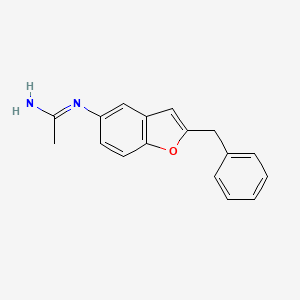
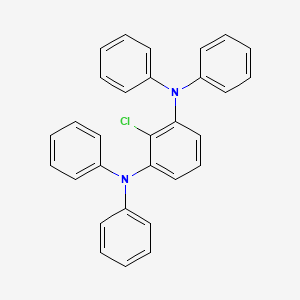
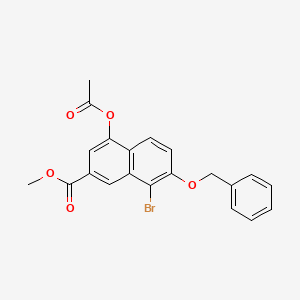
![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)
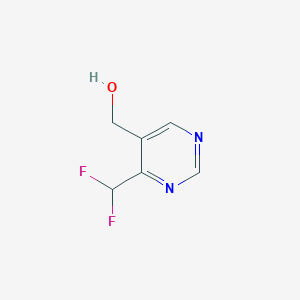
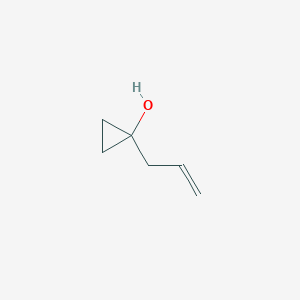
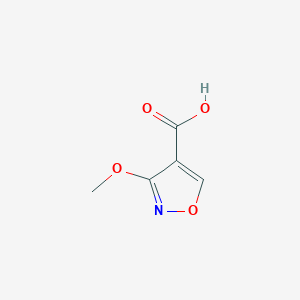
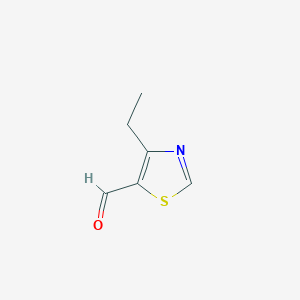
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)

![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)
